(2-oxoquinoxalin-1(2H)-yl)acetic acid

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

(2-Oxoquinoxalin-1(2H)-yl)acetic acid is the unsubstituted parent compound of a critical class of nitrogen-containing heterocycles. It features a quinoxalin-2(1H)-one core with an N1-acetic acid side chain, giving it a molecular weight of 204.18 g/mol and a predicted LogP of 0.4.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 63642-41-1
Cat. No. B1596813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-oxoquinoxalin-1(2H)-yl)acetic acid
CAS63642-41-1
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=O)N2CC(=O)O
InChIInChI=1S/C10H8N2O3/c13-9-5-11-7-3-1-2-4-8(7)12(9)6-10(14)15/h1-5H,6H2,(H,14,15)
InChIKeyYFIBGUQZEPGFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (2-Oxoquinoxalin-1(2H)-yl)acetic acid (CAS 63642-41-1): Core Scaffold for Quinoxalinone-Based Research


(2-Oxoquinoxalin-1(2H)-yl)acetic acid is the unsubstituted parent compound of a critical class of nitrogen-containing heterocycles. It features a quinoxalin-2(1H)-one core with an N1-acetic acid side chain, giving it a molecular weight of 204.18 g/mol and a predicted LogP of 0.4 [1]. This scaffold is foundational in medicinal chemistry, serving as the key intermediate for synthesizing potent aldose reductase inhibitors (ARIs) [2] and other bioactive molecules. Its defining characteristic is the unsubstituted C3 position, which provides a critical synthetic handle for late-stage diversification, distinguishing it from pre-functionalized, application-specific analogs [3].

Why (2-Oxoquinoxalin-1(2H)-yl)acetic acid Cannot Be Substituted with Generic Quinoxalinone Analogs


Substituting (2-oxoquinoxalin-1(2H)-yl)acetic acid with a seemingly similar quinoxalinone derivative introduces significant risk of experimental failure due to fundamental differences in reactivity and biological precedent. The N1-acetic acid moiety is a non-negotiable pharmacophoric element for entire drug discovery programs, particularly for aldose reductase inhibition, where it acts as a critical anionic anchor [1]. Replacing it with an unsubstituted quinoxalin-2(1H)-one (lacking the acetic acid chain) removes this key interaction, while using a pre-functionalized C3 derivative eliminates the synthetic versatility required for systematic structure-activity relationship (SAR) studies. This compound provides a blank canvas, allowing chemists to independently explore both the C3 position and the carboxylic acid handle, a level of control unavailable with advanced intermediates [2].

Quantitative Evidence Guide: Differentiating (2-Oxoquinoxalin-1(2H)-yl)acetic acid from Analogs


Synthetic Versatility: Unsubstituted C3 Position vs. 3-Methylquinoxalinone Analog

The defining advantage of (2-oxoquinoxalin-1(2H)-yl)acetic acid is its unsubstituted C3 position, which is absent in common analogs like 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (CAS 676140-37-7). While the 3-methyl analog has a molecular weight of 218.21 g/mol, the target compound, at 204.18 g/mol, serves as the minimalist precursor for C3 diversification. This is critical for programs requiring systematic SAR exploration, as the methyl group cannot be removed. The parent scaffold is the starting point for synthesizing highly optimized leads, where C3 modifications yield IC50 values as low as 0.032 μM against Aldose Reductase (ALR2) [1], a result unattainable from the pre-blocked analog.

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

Critical Pharmacophoric Anchor: N1-Acetic Acid vs. Unsubstituted Quinoxalin-2(1H)-one Core

The N1-acetic acid side chain is a critical pharmacophoric anchor for aldose reductase (ALR2) inhibitor activity. The unsubstituted quinoxalin-2(1H)-one (CAS 1196-57-2), which lacks this side chain, is not reported as an ALR2 inhibitor. In contrast, a series of N1-acetic acid-bearing derivatives demonstrated potent ALR2 inhibition with IC50 values ranging from 11.4 to 74.8 nM [1]. While the parent compound itself serves as a synthetic precursor, its possession of this key functional group pre-installed on the scaffold is a critical value proposition, saving synthetic steps compared to building the core and then appending the acetate chain.

Aldose Reductase Inhibition Pharmacophore Modeling Drug Design

Physicochemical Differentiation: Predicted pKa, LogP, and Solubility

Predicted physicochemical properties highlight that the parent scaffold occupies a distinct property space compared to more lipophilic C3-substituted analogs. The target compound has a predicted LogP (XLogP3) of 1.0 [1] and a predicted pKa of 3.26±0.10 . A common C3-substituted analog, 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid, has a calculated LogP of 4.1 and a molecular weight of 407.19 g/mol [2]. This significant difference in lipophilicity and size makes the parent scaffold a superior choice for fragment-based drug discovery or when a lower molecular weight and higher ligand efficiency starting point is required.

ADME Prediction Physicochemical Profiling Lead Optimization

Synthetic Access: Scalable Preparation from Commodity Chemicals vs. Complex Analogs

A robust synthetic route to (2-oxoquinoxalin-1(2H)-yl)acetic acid starts from readily available quinoxaline-2,3(1H,4H)-dione [1]. This contrasts with many potent C3-substituted analogs, which require multi-step syntheses involving expensive catalysts, sensitive reagents, and challenging purifications. For instance, the synthesis of the most potent ALR2 inhibitors with C3-phenoxy side chains requires a chemo- and regioselective chlorination step followed by a nucleophilic aromatic substitution [1]. The parent compound's synthesis is comparatively straightforward and cost-effective to scale, making it the most practical choice for large-scale SAR exploration or as a key starting material for parallel library synthesis.

Process Chemistry Synthetic Methodology Chemical Procurement

Key Application Scenarios for (2-Oxoquinoxalin-1(2H)-yl)acetic acid in Research and Industry


Foundational Building Block for Aldose Reductase Inhibitor (ARI) Drug Discovery Programs

This compound is the optimal starting material for any medicinal chemistry program targeting aldose reductase for diabetic complications. The N1-acetic acid pharmacophore is pre-installed, and the unsubstituted C3 position allows for extensive SAR. Published work demonstrates that elaborating this exact scaffold leads to low-nanomolar ALR2 inhibitors (IC50 range: 0.032–0.468 μM) [1], validating its central role in this therapeutic area.

Diversifiable Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 204.18 g/mol, 1 hydrogen bond donor, and a predicted LogP of 1.0 [2], (2-oxoquinoxalin-1(2H)-yl)acetic acid fits the physicochemical profile of an ideal fragment. Its predicted solubility and low complexity make it a superior starting point for fragment growing or linking strategies compared to more complex, pre-functionalized analogs, ensuring high ligand efficiency from the outset of a project.

Key Intermediate for Parallel Synthesis of Bioactive Compound Libraries

The compound's carboxylic acid handle and the reactive C3 position allow for rapid, divergent synthesis of compound libraries. Researchers can efficiently explore chemical space by independently modifying the acid (e.g., to amides or esters) and the C3 position (via direct arylation). This versatile, single-intermediate approach is more resource-efficient than purchasing multiple pre-functionalized cores, as validated by the efficient synthesis of potent inhibitors from 3-chloroquinoxalin-2(1H)-one intermediates [3].

Reference Standard for Impurity Profiling of Elaborated Quinoxalinone APIs

As the unsubstituted parent, this compound serves as a critical reference standard or starting material marker for the HPLC impurity profiling of more advanced quinoxalinone-based Active Pharmaceutical Ingredients (APIs). Its distinct retention time and spectral properties (e.g., melting point of 250-252 °C ) provide a reliable benchmark for quality control, ensuring that residual starting material is accurately quantified in final drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-oxoquinoxalin-1(2H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.